molecular formula C25H34N2O2 B3856814 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide

Cat. No. B3856814
M. Wt: 394.5 g/mol
InChI Key: UPQSDHXEHQEUPP-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide, also known as DBPPH, is a synthetic antioxidant compound that has gained attention in recent years due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide involves its ability to scavenge free radicals and inhibit lipid peroxidation. It acts as a hydrogen donor, effectively neutralizing free radicals and preventing them from causing oxidative damage to cells. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide also chelates metal ions, which can catalyze the production of free radicals in cells.
Biochemical and Physiological Effects
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and modulating various signaling pathways. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in various disease conditions.

Advantages and Limitations for Lab Experiments

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, one limitation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide is its limited water solubility, which can make it difficult to use in aqueous systems.

Future Directions

There are several future directions for research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has also been investigated for its potential use in the development of new food preservatives. Further research is needed to explore the full potential of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide and its applications in various fields.
Conclusion
In conclusion, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide is a synthetic antioxidant compound that has gained attention in recent years due to its potential applications in various fields of research. Its synthesis method has been optimized to achieve a high yield of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide with good purity. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has been widely studied for its antioxidant properties and potential applications in various fields, including the prevention and treatment of various diseases and food preservation. Further research is needed to explore the full potential of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide and its applications in various fields.

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has been widely studied for its antioxidant properties and potential applications in various fields. It has been shown to have protective effects against oxidative stress in cells, which is relevant to the prevention and treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has also been investigated for its potential use in food preservation, as it can inhibit lipid oxidation and prolong the shelf life of food products.

properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O2/c1-17(19-11-9-8-10-12-19)26-27-22(28)14-13-18-15-20(24(2,3)4)23(29)21(16-18)25(5,6)7/h8-12,15-16,29H,13-14H2,1-7H3,(H,27,28)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQSDHXEHQEUPP-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide
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3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide
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3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide
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3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide
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3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide
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3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide

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